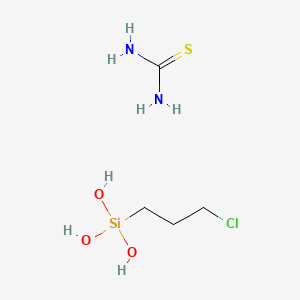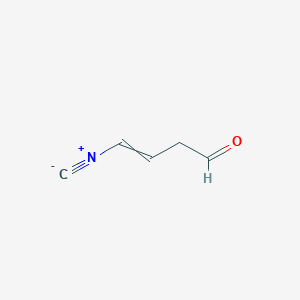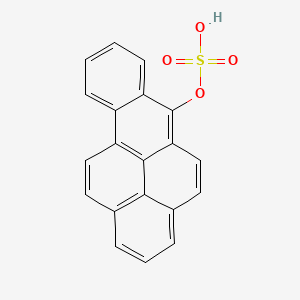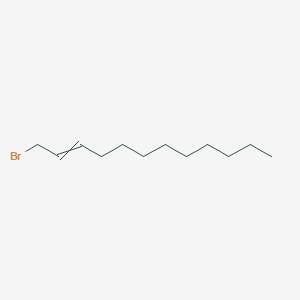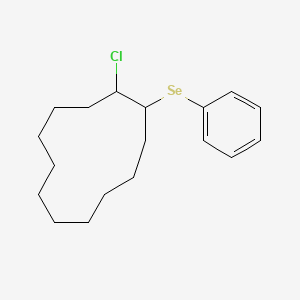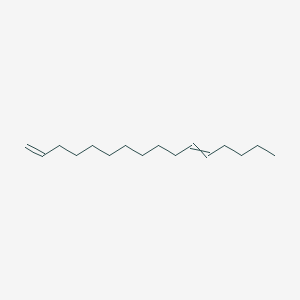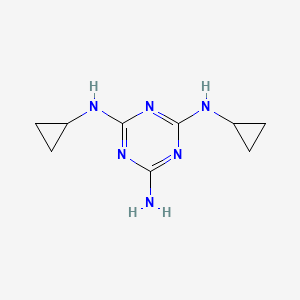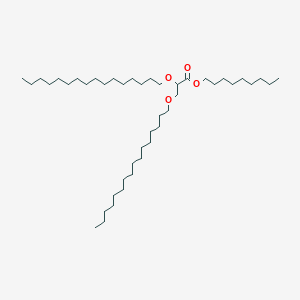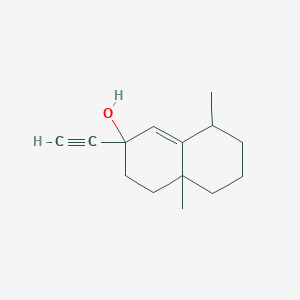
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a complex organic compound with the molecular formula C15H24O. It belongs to the class of naphthalenemethanol derivatives and is characterized by its unique structure, which includes an ethynyl group and multiple methyl groups attached to an octahydronaphthalene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a naphthalene derivative followed by hydrogenation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong bases like sodium hydride (NaH) for deprotonation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenemethanol: A structurally related compound with similar chemical properties.
γ-Eudesmol: Another naphthalenemethanol derivative with different functional groups.
Rosifoliol: A stereoisomer with distinct biological activities.
Uniqueness
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The presence of multiple methyl groups also contributes to its unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
66362-94-5 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-ethynyl-4a,8-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-4-14(15)9-8-13(3)7-5-6-11(2)12(13)10-14/h1,10-11,15H,5-9H2,2-3H3 |
InChI-Schlüssel |
HVMJYQQXGGDCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1=CC(CC2)(C#C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



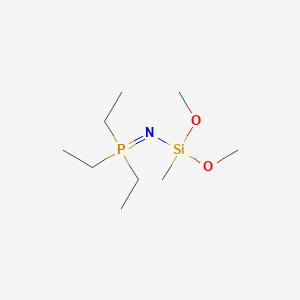
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
